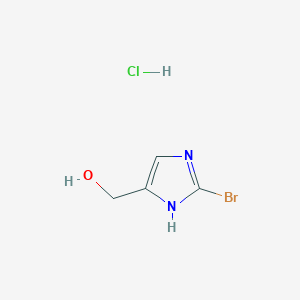

(2-Bromo-1H-imidazol-5-yl)methanol;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

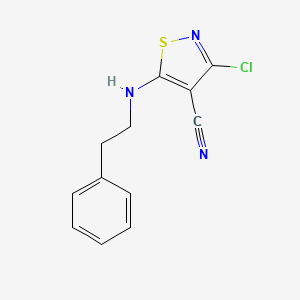

“(2-Bromo-1H-imidazol-5-yl)methanol;hydrochloride” is a chemical compound with a molecular weight of 191.03 . It is related to the class of compounds known as imidazoles, which are organic compounds containing a five-membered aromatic ring with two non-adjacent nitrogen atoms .

Synthesis Analysis

Imidazoles, including “this compound”, are key components to functional molecules used in a variety of everyday applications . The synthesis of substituted imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H7BrN2O/c1-8-4 (3-9)2-7-5 (8)6/h2,9H,3H2,1H3 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis

The chemical reactions involving imidazoles are diverse, given their wide range of applications . The bonds formed during the reaction are a key focus in the synthesis of imidazoles .科学的研究の応用

Structural and Magnetic Properties

Research on hydrochloride crystals based on imidazol-related structures has been conducted to understand their magnetic properties and crystal-stacking structures. For instance, a study investigated the relationship between magnetic properties and crystal-stacking structures in hydrochloride crystals, revealing that one crystal exhibited quasi-one-dimensional columnar stacking chain and weak antiferromagnetic behavior, while another showed unusual magnetic behavior due to dimers assembled by supramolecular interactions (Guo-Ping Yong, Yiman Zhang, & Wenlong She, 2013).

Catalytic Applications

Research into the catalytic applications of imidazol-related compounds has shown significant advancements. For example, the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y was studied, showing it to be an efficient, reusable catalyst for the oxidation of primary alcohols and hydrocarbons, demonstrating high catalytic activity, stability, and recycling ability (M. Ghorbanloo & Ali Maleki Alamooti, 2017).

Synthesis and Characterization

The synthesis and characterization of imidazol derivatives have been explored extensively. A study detailed the synthesis of (1-methyl-1H-imidazol-2-yl)methanol derivatives and their conversion into carbonyl compounds, highlighting the compound's potential as a masked form of the carbonyl group and as a synthon for the group (S. Ohta, S. Hayakawa, K. Nishimura, & M. Okamoto, 1987).

Photophysical Properties

The study of photophysical properties of imidazole-based compounds has led to the development of fluorescent probes. One such study synthesized a Zn~(2+) fluorescent probe, demonstrating its strong fluorescence and high quantum yield, which indicates its potential application in sensing and imaging technologies (Zheng Wen-yao, 2012).

Hybrid Organic-Inorganic Materials

Research on hybrid organic-inorganic materials involving imidazol-related structures has yielded novel compounds with unique structures and photophysical properties. One study prepared two novel compounds via oxidative condensation-cyclization, exploring their structures and photophysical properties, which showed various patterns of π-π stacking and discrete molecular structures (E. A. Buvaylo, V. Kokozay, R. Linnik, O. Y. Vassilyeva, & B. Skelton, 2015).

Safety and Hazards

“(2-Bromo-1H-imidazol-5-yl)methanol;hydrochloride” is considered hazardous. It is harmful if swallowed, causes skin irritation, and causes serious eye damage . Safety precautions include avoiding eating, drinking, or smoking when using this product, wearing protective clothing, and seeking medical advice if skin irritation occurs .

将来の方向性

特性

IUPAC Name |

(2-bromo-1H-imidazol-5-yl)methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2O.ClH/c5-4-6-1-3(2-8)7-4;/h1,8H,2H2,(H,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVATUSEJLDMOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)Br)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(3-Chloro-4-fluorophenyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2748725.png)

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2748727.png)

![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2748734.png)

![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-9-methylpurine](/img/structure/B2748739.png)

![tert-Butyl 2-ethyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2748740.png)

![5-Phenyl-7-(4-prop-2-ynyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2748746.png)